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Introduction
β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes

inactivate antibiotics like penicillins and cephalosporins by hydrolyzing the amide bond in the

characteristic β-lactam ring.[1] The development of β-lactamase inhibitors is a critical strategy

to combat this resistance mechanism. A key step in this process is the accurate and efficient

measurement of enzyme inhibition. Centa, a chromogenic cephalosporin, serves as an

excellent substrate for this purpose.[2][3][4] Upon hydrolysis by β-lactamase, the β-lactam ring

of Centa is opened, causing a distinct color change from light yellow to chrome yellow.[2][5]

This change in absorbance, readily quantifiable by spectrophotometry at 405 nm, provides a

direct measure of β-lactamase activity.[2][3][5]

These application notes provide detailed protocols for utilizing Centa to determine the inhibitory

activity of compounds against various β-lactamases.

Principle of the Centa Assay
The Centa assay is a continuous spectrophotometric method used to measure the kinetics of

β-lactamase activity. Centa is a β-lactamase-susceptible chromogenic cephalosporin.[5] When

the β-lactam ring of Centa is hydrolyzed by a β-lactamase, it results in a product with a
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significant shift in its maximum absorbance wavelength (λmax) from approximately 340 nm to

405 nm.[5] The rate of increase in absorbance at 405 nm is directly proportional to the rate of

Centa hydrolysis and thus to the β-lactamase activity. The presence of a β-lactamase inhibitor

will decrease the rate of this color change, allowing for the quantification of inhibitory potency,

typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by

50%).
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Figure 1: Mechanism of Centa hydrolysis and β-lactamase inhibition.

Advantages of Using Centa
Centa offers several advantages over other chromogenic substrates like nitrocefin:

High Aqueous Solubility: Unlike nitrocefin, which requires stock solutions to be prepared in

organic solvents like DMSO or DMF, Centa is highly soluble in aqueous buffers.[3][6] This

simplifies reagent preparation and reduces the potential for solvent effects on enzyme

activity.
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Good Substrate for a Broad Range of β-Lactamases: Centa is readily hydrolyzed by β-

lactamases of all classes (A, B, C, and D), with the exception of some specific metallo-β-

lactamases like the Aeromonas hydrophila enzyme.[3][4][7]

Suitability for Kinetic Studies: It is a valuable tool for detailed kinetic studies and for detecting

enzyme presence in crude extracts or during purification.[3][4][7]

Data Presentation: Kinetic Parameters of Centa with
Various β-Lactamases
The following table summarizes the kinetic constants for the hydrolysis of Centa by a selection

of β-lactamases. These values are essential for designing experiments and interpreting results.

β-
Lactamase
(Class)

Enzyme K_m (μM) k_cat (s⁻¹)
k_cat/K_m
(μM⁻¹s⁻¹)

Reference

A TEM-1 110 1100 10 [3]

SHV-1 10 780 78 [3]

PSE-4 23 34 1.5 [8]

B (Metallo) IMP-1 200 400 2 [3]

VIM-2 600 430 0.7 [9]

NDM-1 150 280 1.9 [9]

C
E. cloacae

908R
10 110 11 [3]

P99 63 390 6.2 [10]

D OXA-10 0.4 9 22.5 [3]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer, pH,

temperature).
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Materials and Reagents
Centa (can be synthesized from cephalothin or purchased commercially)

Purified β-lactamase enzyme

Test compounds (potential inhibitors)

Assay Buffer: 50 mM sodium phosphate, pH 7.0. For metallo-β-lactamases, supplement with

50-100 μM ZnSO₄.[3]

96-well microplates (clear, flat-bottom)

Microplate reader capable of absorbance measurements at 405 nm

Multichannel pipettes

Protocol 1: Determination of IC50 Values for β-
Lactamase Inhibitors
This protocol is designed to determine the concentration of a test compound that inhibits 50%

of the β-lactamase activity.
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Figure 2: Experimental workflow for IC50 determination.
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1. Preparation of Reagents:

Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.0. If using a metallo-β-
lactamase, add ZnSO₄ to a final concentration of 100 µM.[3]
Centa Stock Solution: Prepare a stock solution of Centa in the assay buffer. A typical stock
concentration is 1-2 mM. The final concentration in the assay is usually close to the K_m
value for the specific enzyme.
Enzyme Working Solution: Dilute the purified β-lactamase in assay buffer to a concentration
that gives a linear increase in absorbance at 405 nm for at least 10-15 minutes. The optimal
concentration should be determined empirically.
Inhibitor Stock and Dilutions: Prepare a stock solution of the test compound, typically in
DMSO. Create a serial dilution series of the inhibitor in the assay buffer. Ensure the final
DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%
(v/v), as higher concentrations may affect enzyme activity.

2. Assay Procedure:

To the wells of a 96-well microplate, add the components in the following order:

Assay Buffer
Inhibitor solution (at various concentrations) or vehicle control (for 0% and 100% activity
controls).
Enzyme working solution (add to all wells except the no-enzyme control).

Pre-incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period
(e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the Centa solution to all wells.
Immediately place the microplate in a spectrophotometer pre-set to the same temperature.
Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

3. Data Analysis:

For each concentration of the inhibitor, determine the initial reaction rate (V₀) by calculating
the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
Calculate the percentage of inhibition for each inhibitor concentration using the following
formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100 Where V₀_inhibitor is the rate in
the presence of the inhibitor and V₀_control is the rate without the inhibitor.
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Determination of Kinetic Parameters (K_m
and V_max)
This protocol is used to determine the Michaelis-Menten constants for Centa with a specific β-

lactamase.

1. Preparation of Reagents:

Prepare assay buffer and enzyme working solution as described in Protocol 1.
Prepare a serial dilution of the Centa stock solution in the assay buffer to cover a range of
concentrations, typically from 0.1 x K_m to 10 x K_m.

2. Assay Procedure:

Add the assay buffer and a fixed amount of the enzyme working solution to multiple wells of
a 96-well plate.
Initiate the reactions by adding the different concentrations of Centa to the wells.
Measure the initial reaction rates (V₀) at 405 nm as described in Protocol 1.

3. Data Analysis:

Plot the initial reaction rates (V₀) against the corresponding Centa concentrations ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to
determine the K_m and V_max values. V₀ = (V_max * [S]) / (K_m + [S])
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the
Lineweaver-Burk or Hanes-Woolf plot, for a graphical estimation of K_m and V_max.[3]

Troubleshooting and Considerations
Substrate Instability: Although Centa is more stable than some other substrates, its stability

in aqueous solution should be checked, especially for long experiments. Prepare fresh

solutions for each experiment.

Inner Filter Effect: At high substrate or product concentrations, the absorbance may become

non-linear due to the inner filter effect. Ensure that the total absorbance does not exceed the

linear range of the spectrophotometer.
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Enzyme Concentration: The enzyme concentration should be in the range where the reaction

rate is proportional to the enzyme concentration.

Inhibitor Solubility: Poorly soluble inhibitors can lead to inaccurate results. Ensure that the

test compounds are fully dissolved in the assay buffer.

By following these detailed protocols and considering the kinetic data provided, researchers

can effectively utilize Centa to measure β-lactamase inhibition and advance the discovery of

new antibiotic resistance breakers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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